![molecular formula C12H13NO3 B2572024 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid CAS No. 1544913-84-9](/img/structure/B2572024.png)
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid
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Description
Scientific Research Applications
Antimicrobial Applications
This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . For instance, hydrazones 14 – 16, containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity .
Antifungal Applications
The derivatives of this compound have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . This suggests potential applications in the development of antifungal drugs.
Drug Development
The compound’s derivatives have been subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization to better understand their potential as drug candidates .
Treatment of Multidrug-Resistant Infections
The compound’s derivatives have shown promise in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . This could be crucial in addressing the global health concern of increasing antibiotic resistance.
Industrial Applications
Research Tool
properties
IUPAC Name |
3-[4-(prop-2-enoylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10-6-3-9(4-7-10)5-8-12(15)16/h2-4,6-7H,1,5,8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSSDNMEXQXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid |
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